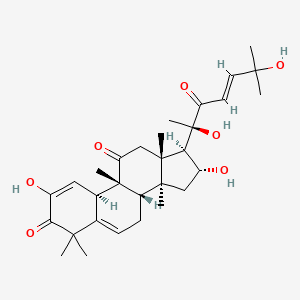

Cucurbitacin I

概要

説明

キュウリタシンIは、ウリ科植物に主に存在するテトラサイクリックトリテルペノイドであるキュウリタシンファミリーに属する天然化合物です。 これらの化合物は苦味で知られており、抗炎症、抗菌、抗がん特性など、さまざまな生物活性を持つため、伝統医学で使用されてきました .

2. 製法

合成経路と反応条件: キュウリタシンIは、キュウリタシンEの加水分解によって合成できます。このプロセスは、所望の生成物を得るために、特定の酵素と反応条件を使用します。 加水分解反応は、通常、変換を促進するために酸性または塩基性媒体を必要とします .

工業的生産方法: キュウリタシンIの工業的生産には、エカバリウム・エラテリウムの果汁などの天然源からの抽出と精製が含まれます。抽出プロセスには、クロロホルム、アセトン、メタノールの組み合わせを使用した溶媒抽出が含まれ、続いて高速液体クロマトグラフィー(HPLC)による精製が行われます。 精製された化合物は、核磁気共鳴(NMR)、液体クロマトグラフィー質量分析(LC-MS)、および紫外線(UV)分光法などの技術を使用して同定されます .

準備方法

Synthetic Routes and Reaction Conditions: Cucurbitacin I can be synthesized through the hydrolysis of cucurbitacin E. The process involves the use of specific enzymes and reaction conditions to achieve the desired product. The hydrolysis reaction typically requires an acidic or basic medium to facilitate the conversion .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources such as the fruit juice of Ecballium elaterium. The extraction process includes solvent extraction using a combination of chloroform, acetone, and methanol, followed by purification through high-performance liquid chromatography (HPLC). The purified compound is then identified using techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and ultraviolet (UV) spectroscopy .

化学反応の分析

反応の種類: キュウリタシンIは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を含み、酸化された誘導体の形成につながります。

還元: この反応は、水素の添加または酸素の除去を含み、化合物の還元された形態をもたらします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

主な生成物: これらの反応から生成される主な生成物には、キュウリタシンIのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが独自の生物活性を示します .

科学的研究の応用

キュウリタシンIは、以下を含む幅広い科学研究用途を持っています。

化学: トリテルペノイドの合成と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞周期進行の調節、アポトーシスの誘導、および癌細胞の遊走と浸潤の阻害における役割について調査されています.

医学: 特に腫瘍関連マクロファージを標的とし、その分極を逆転させて癌細胞の転移を阻害する、抗がん剤としての可能性を探られています.

作用機序

キュウリタシンIは、いくつかのメカニズムを通じてその効果を発揮します。

細胞周期進行の調節: 細胞周期を干渉し、細胞周期停止を引き起こします。

アポトーシスの誘導: アポトーシス経路を活性化し、プログラム細胞死をもたらします。

癌細胞の遊走と浸潤の阻害: 腫瘍微小環境、特にマクロファージの分極を調節し、ヘムオキシゲナーゼ-1をダウンレギュレートすることによって影響を与えます.

6. 類似の化合物との比較

キュウリタシンIは、その特定の生物活性と分子標的のために、キュウリタシンの中でユニークです。類似の化合物には以下が含まれます。

キュウリタシンB: 抗がん作用と抗炎症作用で知られています。

キュウリタシンE: アポトーシスと細胞周期停止における役割について研究に使用されています。

キュウリタシンD: 肝保護作用と抗菌作用について調査されています.

これらの化合物はそれぞれ、類似のテトラサイクリックトリテルペノイド構造を共有していますが、官能基と特定の生物活性は異なっており、キュウリタシンIは用途と効果において独特です .

類似化合物との比較

Cucurbitacin I is unique among cucurbitacins due to its specific biological activities and molecular targets. Similar compounds include:

Cucurbitacin B: Known for its anticancer and anti-inflammatory properties.

Cucurbitacin E: Used in studies for its role in apoptosis and cell cycle arrest.

Cucurbitacin D: Investigated for its hepatoprotective and antimicrobial activities.

Each of these compounds shares a similar tetracyclic triterpenoid structure but differs in their functional groups and specific biological activities, making this compound distinct in its applications and effects .

生物活性

Cucurbitacin I, a triterpenoid compound derived from plants in the Cucurbitaceae family, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action. The findings are supported by various studies, case reports, and data tables summarizing key research outcomes.

Anticancer Activity

This compound exhibits potent anticancer properties across various cancer types. Its mechanisms include the inhibition of key signaling pathways and the induction of apoptosis.

- JAK/STAT3 Pathway Inhibition : this compound inhibits the JAK/STAT3 signaling pathway, which is often aberrantly activated in cancers. This inhibition leads to reduced expression of genes that promote cell proliferation and survival, such as cyclins and Bcl-2 .

- Cell Cycle Arrest : Research indicates that this compound disrupts the cell cycle by downregulating cyclins D1 and cdc-2, essential for G2/M phase progression in hepatocellular carcinoma cells .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases .

- Inhibition of Metastasis : this compound reduces cell invasion in colon cancer cell lines by downregulating MMP-9 expression and inhibiting STAT3 phosphorylation .

Case Studies

- A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, showing a marked decrease in tumor volume compared to controls .

- Another investigation found that treatment with this compound led to a 50% reduction in cell viability in various leukemia cell lines, highlighting its potential as a therapeutic agent .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory enzymes:

- It has been reported to inhibit COX enzymes involved in the inflammatory response, thus potentially alleviating symptoms associated with chronic inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties:

- It has shown effectiveness against various bacterial strains and fungi, suggesting its potential use as a natural antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Research indicates that this compound is absorbed effectively when administered orally, with significant distribution observed in liver tissues .

- Metabolism : The metabolism of this compound involves glucuronidation and sulfation processes mediated by specific liver enzymes. Notably, UGT1A1 is identified as a primary isoform responsible for its metabolism .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Inhibits JAK/STAT3 pathway | |

| Induces apoptosis | ||

| Disrupts cell cycle | ||

| Anti-inflammatory | Inhibits COX enzymes | |

| Antimicrobial | Effective against bacteria and fungi |

Table 2: Key Case Study Findings on this compound

特性

IUPAC Name |

(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISPVUDLMHQFRQ-MKIKIEMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015546 | |

| Record name | Cucurbitacin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222-07-3 | |

| Record name | Cucurbitacin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2222-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elatericin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUCURBITACIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cucurbitacin I?

A1: this compound is a potent and selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. [, , , , , ]

Q2: How does this compound interact with the JAK2/STAT3 pathway?

A2: While the exact mechanism remains unclear, this compound effectively reduces STAT3 phosphorylation, leading to downstream inhibition of STAT3-mediated gene expression and cellular processes. [, , , , , ]

Q3: Does this compound exert effects beyond JAK2/STAT3 inhibition?

A3: Yes, research suggests that this compound also affects other signaling pathways, including: * ERK/mTOR: In A549 lung cancer cells, this compound inhibited ERK activation, leading to reduced mTOR and STAT3 phosphorylation. This suggests a role in inducing pro-death autophagy. []* PI3K/AKT/p70S6K: Studies in non-small cell lung cancer demonstrate this compound's ability to suppress this pathway, contributing to its anticancer effects. []* NF-κB and MAPK: this compound can inhibit p-p65, p-MEK1,2, and p-Akt, highlighting its impact on STAT3-independent signaling. []

Q4: What are the downstream effects of this compound treatment in cancer cells?

A4: this compound exhibits various anticancer effects, including:* Inhibition of proliferation: Demonstrated across various cancer cell lines including colon, breast, pancreatic, and lung cancer. [, , , , , , , , , , , , , , ]* Induction of apoptosis: Triggered through both extrinsic and intrinsic pathways, as evidenced by caspase 3, 8, and 9 activation. [, , , , ]* Suppression of migration and invasion: Observed in breast cancer, glioblastoma, and nasopharyngeal carcinoma cells. [, , , , , ]* Induction of autophagy: this compound can trigger both protective autophagy (in glioblastoma) and pro-death autophagy (in lung cancer). [, ]* Sensitization to chemo- and radiotherapy: Observed in head and neck squamous cell carcinoma and thyroid cancer cells. [, , , ]

Q5: How does this compound affect the tumor microenvironment?

A5: Studies indicate that this compound can:* Reverse tumor-associated macrophage polarization: Shifting macrophages from the tumor-promoting M2-like phenotype to a less supportive state. [] * Inhibit tumor angiogenesis: By reducing STAT3 phosphorylation and VEGF expression in breast cancer. []* Suppress the pro-carcinogenic effects of cancer-associated fibroblasts: By inhibiting the IL-6/STAT3/NF-κB feedback loop. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。